molecular formula C8H16NaO2 B1260233 Sodium octanoate CAS No. 1984-06-1

Sodium octanoate

Cat. No.: B1260233
CAS No.: 1984-06-1
M. Wt: 167.20 g/mol
InChI Key: HGCHUZIWRLBTGP-UHFFFAOYSA-N
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Description

Sodium caprylate, also known as sodium octanoate, is the sodium salt of caprylic acid. It is a medium-chain fatty acid with the chemical formula C8H15NaO2 . This compound is commonly used in various industries, including pharmaceuticals, cosmetics, and food processing, due to its surfactant and antimicrobial properties .

Scientific Research Applications

Sodium caprylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sodium octanoate, also known as sodium caprylate, is a medium-chain fatty acid that has been studied for its role in enhancing the permeation of proteins and peptides via the intestinal mucosa . It is used as a penetration enhancer for peptide delivery .

Mode of Action

This compound interacts with its targets by enhancing the permeation of proteins and peptides through the intestinal mucosa . This is achieved by increasing the solubility of the proteins and peptides, thereby facilitating their absorption into the systemic circulation .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It has been shown to effectively reduce hepatic crude lipid, triglyceride (TG), total cholesterol (TC) and non-esterified free fatty acids contents . It also influences the expression of genes related to lipogenesis and fatty acid transport, leading to a decrease in the synthesis and transport of lipids .

Pharmacokinetics

This compound has been found to possess a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than some other compounds . It enhances the oral bioavailability of proteins and peptides, making it a valuable tool in drug delivery .

Result of Action

The action of this compound leads to a reduction in the levels of various lipids in the liver, including crude lipid, triglyceride, total cholesterol, and non-esterified free fatty acids . This can help alleviate lipid accumulation caused by certain diets . Additionally, it has been found to preserve cell viability under oxidative stress conditions .

Action Environment

This compound is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability may be influenced by environmental factors such as pH and temperature .

Safety and Hazards

Sodium octanoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sodium octanoate has been studied for its potential in enhancing the oral bioavailability of macromolecules . It has been co-formulated with semaglutide to overcome the challenges of oral peptide delivery . The addition of oral semaglutide expands the treatment options available to those with type 2 diabetes and may encourage increased and earlier use of GLP-1RAs .

Biochemical Analysis

Biochemical Properties

Sodium octanoate plays a significant role in various biochemical reactions. It is commonly used as a protein stabilizer for molecules such as albumin and fibrinogen under conditions like heat sterilization . This compound interacts with proteins by binding to hydrophobic regions, thereby preventing denaturation and aggregation. Additionally, it is used in blood plasma fractionation to stabilize proteins during the separation process .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it modulates the innate immune response of bovine mammary epithelial cells through the TLR2/P38/JNK/ERK1/2 pathway . This compound can either induce or inhibit the internalization of Staphylococcus aureus into these cells, depending on its concentration . It also affects platelet viability and apoptosis during storage, reducing the clearance rate of platelets stored at low temperatures .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with integrin α5β1, TLR2, and CD36 receptors on the cell surface, modulating the internalization of pathogens and the innate immune response . This compound also influences the phosphorylation of MAPKs (p38, JNK, and ERK1/2) and the activation of transcription factors related to these pathways . These interactions lead to changes in gene expression and cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can maintain platelet viability and reduce apoptosis during long-term storage at low temperatures . Additionally, this compound has been used in fluid bolus experiments to study acid-base changes, demonstrating its stability and effectiveness in maintaining physiological pH levels over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in myocardial metabolism studies using infant swine models, this compound was found to provide energetic advantages for the heart during extracorporeal membrane oxygenation . High doses of this compound can lead to adverse effects, such as increased intracranial pressure in rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to acetyl-CoA, which enters the citric acid cycle and contributes to energy production . This compound also promotes histone acetylation, which activates the expression of antioxidant genes and inhibits cardiomyocyte apoptosis . Additionally, it interacts with medium-chain acyl-CoA dehydrogenase (MCAD) and histone acetyltransferase Kat2a, playing a role in cardiac repair after myocardial infarction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be stabilized for transport and storage by adding sodium caprylate, which prevents denaturation and maintains its antimicrobial properties . This compound is also distributed within cells by binding to transport proteins and interacting with cellular membranes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is known to localize to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with various receptors and enzymes . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium caprylate can be synthesized through the neutralization of caprylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where caprylic acid is dissolved in water and sodium hydroxide is added gradually under stirring. The reaction proceeds as follows:

C8H16O2 (caprylic acid) + NaOH → C8H15NaO2 (sodium caprylate) + H2O\text{C8H16O2 (caprylic acid) + NaOH → C8H15NaO2 (sodium caprylate) + H2O} C8H16O2 (caprylic acid) + NaOH → C8H15NaO2 (sodium caprylate) + H2O

Industrial Production Methods: In industrial settings, sodium caprylate is produced by the saponification of caprylic acid with sodium hydroxide. The process involves heating caprylic acid with sodium hydroxide in a reactor, followed by purification steps to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium caprylate undergoes various chemical reactions, including:

    Oxidation: Sodium caprylate can be oxidized to produce caprylic acid and other oxidation products.

    Reduction: It can be reduced to form octanol.

    Substitution: Sodium caprylate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with metal salts like calcium chloride can lead to the formation of calcium caprylate.

Major Products Formed:

Comparison with Similar Compounds

    Sodium caprate (C10): Another medium-chain fatty acid salt with similar surfactant properties.

    Sodium laurate (C12): A longer-chain fatty acid salt with stronger surfactant and antimicrobial properties.

    Sodium oleate (C18): A long-chain fatty acid salt with applications in soap and detergent formulations.

Uniqueness: Sodium caprylate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it an effective surfactant and antimicrobial agent with a wide range of applications in various industries .

Properties

CAS No.

1984-06-1

Molecular Formula

C8H16NaO2

Molecular Weight

167.20 g/mol

IUPAC Name

sodium;octanoate

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

HGCHUZIWRLBTGP-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCC(=O)O.[Na]

1984-06-1

physical_description

Dry Powder;  Liquid;  Other Solid
White powder;  [MSDSonline]

Pictograms

Irritant

Related CAS

124-07-2 (Parent)

Synonyms

caprylic acid
caprylic acid, 14C-labeled
caprylic acid, aluminum salt
caprylic acid, ammonia salt
caprylic acid, barium salt
caprylic acid, cadmium salt
caprylic acid, calcium salt
caprylic acid, cesium salt
caprylic acid, chromium(+2) salt
caprylic acid, cobalt salt
caprylic acid, copper salt
caprylic acid, copper(+2) salt
caprylic acid, iridum(+3) salt
caprylic acid, iron(+3) salt
caprylic acid, lanthanum(+3) salt
caprylic acid, lead(+2) salt
caprylic acid, lithium salt
caprylic acid, manganese salt
caprylic acid, nickel(+2) salt
caprylic acid, potassium salt
caprylic acid, ruthenium(+3) salt
caprylic acid, sodium salt
caprylic acid, sodium salt, 11C-labeled
caprylic acid, tin salt
caprylic acid, tin(+2) salt
caprylic acid, zinc salt
caprylic acid, zirconium salt
caprylic acid, zirconium(+4) salt
lithium octanoate
octanoate
octanoic acid
sodium caprylate
sodium octanoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sodium octoate was prepared by stirring 3.60 g of octanoic acid in 3 g of water and neutralizing with 2.00 g of aqueous sodium hydroxide (50%). 5 g of water was used for dilution and rinse. A waxy solid formed which was dissolved by adding about 10 ml of ethanol. pH paper indicated a pH of about 8. The total solution was evaporated on a watch glass on a steam bath under a flow of nitrogen to give 4.04 g white solid. The solid was titrated in ethanol with aqueous HCl: the titer was 5.88 mmol/g. Estimated purity was 97.6%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
solvent
Reaction Step Four
Name
sodium octoate
[Compound]
Name
white solid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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